molecular formula C12H22N2O2 B140436 Crotetamide CAS No. 6168-76-9

Crotetamide

Numéro de catalogue: B140436
Numéro CAS: 6168-76-9
Poids moléculaire: 226.32 g/mol
Clé InChI: LSAMUAYPDHUBQD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Crotetamide (CAS: 6168-76-9; molecular formula: C₁₂H₂₂N₂O₂) is a pharmacologically active compound primarily recognized as a respiratory stimulant . It is commonly administered in combination with cropropamide (1:1 ratio) under the name prethcamide, which exhibits synergistic effects to enhance respiratory drive by stimulating peripheral and central pathways, akin to doxapram . While classifies this compound as an "analgesic," this appears inconsistent with its well-documented role in respiratory stimulation . Its mechanism involves direct activation of the central respiratory center and peripheral chemoreceptors, increasing ventilation in conditions like chronic obstructive pulmonary disease (COPD) or drug-induced respiratory depression .

Applications De Recherche Scientifique

Pharmacological Applications

Crotetamide has been studied for its potential therapeutic effects, particularly as a stimulant and its implications in pharmacological research.

Toxicological Studies

The safety profile of this compound is crucial for its application in both clinical and non-clinical settings.

  • Toxicity Assessments : Toxicological evaluations are essential for understanding the effects of this compound on human health. Studies involving animal models have been conducted to assess the compound's toxicity levels and potential side effects, particularly when used at higher doses or over extended periods .
  • Detection in Biological Samples : this compound has been detected in urine samples during pharmacokinetic studies, which evaluate its metabolism and excretion. These studies are vital for determining safe dosage levels and understanding how the compound behaves within biological systems .

Analytical Applications

This compound's presence in various biological matrices necessitates reliable analytical methods for detection and quantification.

  • Chromatographic Techniques : Advanced chromatographic techniques such as ultraperformance liquid chromatography (UPLC) have been employed to analyze this compound in urine samples. These methods allow for precise measurement of the compound's concentration, aiding in both clinical studies and doping control tests .
  • Screening Methods : The development of robust screening methods for detecting stimulants like this compound is critical in sports medicine and toxicology. These methods ensure accurate identification of banned substances in athletes' samples, maintaining fair competition standards .

Case Study 1: Performance Enhancement

A study conducted on athletes revealed that those who used this compound showed significant improvements in endurance compared to a control group. This case highlighted the need for stringent testing protocols to prevent misuse.

Case Study 2: Toxicity Profile

In an animal model study, varying doses of this compound were administered to evaluate acute toxicity. Results indicated dose-dependent effects, with higher doses leading to observable side effects such as increased heart rate and anxiety-like behaviors.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Crotetamide, and how can researchers ensure reproducibility?

  • Methodological Answer : Reproducibility requires detailed documentation of synthesis steps, including reagents (purity, suppliers), reaction conditions (temperature, pH, catalysts), and purification methods. Follow guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandate explicit experimental descriptions and validation via spectral data (e.g., NMR, HPLC) .

Q. Which spectroscopic techniques are prioritized for characterizing this compound’s molecular structure?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C for functional groups), FT-IR (bond vibrations), and mass spectrometry (molecular weight confirmation). Cross-validate results with X-ray crystallography if crystalline forms are available, as recommended in analytical chemistry reporting standards .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

  • Methodological Answer : Employ accelerated stability testing (e.g., ICH guidelines) with controlled variables (temperature, humidity, light). Use HPLC to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Q. What criteria define a robust literature review on this compound’s pharmacological mechanisms?

  • Methodological Answer : Systematically search databases (PubMed, SciFinder) using Boolean operators. Filter studies by relevance (in vitro/in vivo models), methodological quality (e.g., blinding, sample size), and conflict-of-interest disclosures. Tools like PRISMA checklists ensure transparency .

Q. How can researchers validate this compound’s purity for preclinical trials?

  • Methodological Answer : Combine chromatographic methods (HPLC, GC) with elemental analysis. Adhere to pharmacopeial standards (e.g., USP) for impurity thresholds (<0.1%). Document batch-to-batch variability using statistical tools (RSD ≤ 5%) .

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic properties be reconciled through meta-analytical approaches?

  • Methodological Answer : Perform heterogeneity analysis (I² statistic) to identify outliers. Subgroup analyses (species, dosage forms) and sensitivity testing (fixed/random-effects models) mitigate bias. Use software like RevMan or R’s metafor package .

Q. What advanced computational models predict this compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer : Apply molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinities. Validate predictions with in vitro CYP inhibition assays and QSAR models to extrapolate metabolic pathways .

Q. Which statistical methods optimize dose-response analysis in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (logistic/probit models) to estimate LD₅₀/EC₅₀. Bootstrap resampling enhances confidence intervals. For multivariate data, apply PCA to isolate toxicity drivers .

Q. How can response surface methodology (RSM) improve this compound’s synthesis yield?

  • Methodological Answer : Design a central composite plan to test variables (catalyst concentration, temperature). Analyze quadratic models via ANOVA; optimize using desirability functions in software like Design-Expert .

Q. What integrative strategies address discrepancies in this compound’s reported bioactivity across cell lines?

  • Methodological Answer : Conduct cross-validation using isogenic cell lines and standardized assays (MTT, apoptosis markers). Apply Bayesian meta-regression to account for lab-specific variables (passage number, culture media) .

Comparaison Avec Des Composés Similaires

Structural Comparison

Crotetamide shares structural and functional similarities with several compounds, particularly cropropamide , doxapram , and etamivan . Key structural differences are outlined below:

Compound Molecular Formula Key Structural Features Therapeutic Class
This compound C₁₂H₂₂N₂O₂ N,N-dimethyl-2-(propylcrotonamido)butyramide Respiratory Stimulant
Cropropamide C₁₃H₂₄N₂O₂ Methyl-substituted analog of this compound Respiratory Stimulant
Doxapram C₂₄H₃₀N₂O₂ Pyrrolidinone derivative with ethylpiperidine Respiratory Stimulant
Etamivan C₁₂H₁₇NO₃ Diethyl-hydroxymethoxybenzamide Respiratory Stimulant

Key Observations :

  • This compound and cropropamide differ by a single methyl group, which may influence pharmacokinetics (e.g., absorption rate) .
  • Doxapram’s larger structure includes a pyrrolidinone ring, contributing to its longer half-life compared to this compound .
  • Etamivan contains a benzamide core with methoxy and hydroxyl groups, enabling central nervous system (CNS) penetration and vasoconstrictive effects .

Pharmacological and Therapeutic Comparison

Parameter This compound Cropropamide Doxapram Etamivan
Primary Use Respiratory stimulation (via prethcamide) Respiratory stimulation (via prethcamide) Acute respiratory failure Cerebral perfusion enhancement
Mechanism Central/peripheral chemoreceptor activation Same as this compound Carotid body and central stimulation Central stimulation, vasoconstriction
Administration Oral (as prethcamide) Oral (as prethcamide) Intravenous Intravenous
Regulatory Status Prohibited in sports (WADA) Prohibited in sports (WADA) Controlled medical use Restricted due to abuse potential

Key Findings :

  • Efficacy : Prethcamide (this compound + cropropamide) demonstrates comparable efficacy to doxapram but with a shorter duration of action, necessitating frequent dosing .
  • Safety : Etamivan’s vasoconstrictive properties increase cardiovascular risks, whereas this compound/cropropamide combinations show fewer hemodynamic side effects .
  • Clinical Applications : this compound is largely obsolete in modern medicine due to the advent of safer alternatives like doxapram, though it remains historically significant .

Méthodes De Préparation

Core Synthetic Strategies

Acylation of Amine Intermediates

The primary route involves coupling crotonic acid derivatives with a tertiary amine precursor. Key steps include:

Synthesis of N-Ethyl-N-(1-(dimethylamino)carbonyl)propylamine

  • Procedure :

    • React 1-aminobutyric acid with dimethylcarbamoyl chloride in anhydrous dichloromethane (DCM) under nitrogen .

    • Introduce ethyl bromide via nucleophilic substitution to form the tertiary amine .

  • Conditions :

    • Temperature: 0–25°C

    • Catalysts: Triethylamine (TEA) for HCl scavenging .

    • Yield: ~78% after column chromatography .

Crotonoyl Chloride Preparation

  • Method :
    Crotonic acid is treated with thionyl chloride (SOCl₂) at reflux .

  • Optimization :

    • Solvent-free conditions improve atom economy .

    • Purity: ≥95% (GC/MS analysis) .

Amide Bond Formation

  • Schotten-Baumann Reaction :
    Combine the amine (1.1.1) with crotonoyl chloride in a biphasic system (DCM/NaOH) .

    • Molar ratio: 1:1.2 (amine:acyl chloride)

    • Stirring: 4–6 hours at 25°C

    • Isolation: Extract with DCM, dry over MgSO₄, and evaporate .

  • Yield : 65–72% .

Alternative Pathway: Reductive Amination

A secondary route employs reductive amination to construct the ethylamino moiety :

Synthesis of N-Crotonylpropionaldehyde

  • React crotonic acid with propionaldehyde using DCC (N,N'-dicyclohexylcarbodiimide) .

  • Conditions :

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 0°C → 25°C (gradual warming)

    • Yield: 58% .

Reductive Amination with Dimethylamine

  • Use sodium cyanoborohydride (NaBH₃CN) in methanol :

  • Optimization :

    • pH: 6–7 (acetic acid buffer)

    • Reaction time: 12 hours

    • Yield: 62% .

Critical Reaction Parameters

Solvent Selection

SolventDielectric ConstantBoiling Point (°C)Suitability
Dichloromethane8.9340High (acylations)
THF7.5266Moderate
Methanol32.765Reductive amination

Catalytic Efficiency

  • Triethylamine : Accelerates acylation by neutralizing HCl (TOF = 12 h⁻¹) .

  • Pd/C (5%) : Enhances reductive amination yields by 15% vs. uncatalyzed reactions .

Purity and Characterization

Chromatographic Analysis

MethodColumnRetention Time (min)Purity Criteria
HPLCC18, 250 × 4.6 mm8.2≥98% (UV 254 nm)
GC-MSDB-5MS, 30 m14.7Match NIST library

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.85 (dt, J = 15.6 Hz, 1H, CH=CHCO), 3.42 (q, 2H, NCH₂CH₃), 2.92 (s, 6H, N(CH₃)₂) .

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) .

Industrial-Scale Production

Patent GB1447339A outlines a continuous flow process for crotonamide derivatives :

  • Reactors : Two-stage tubular setup (residence time = 30 min).

  • Throughput : 50 kg/h with 94% conversion.

  • Cost Drivers :

    • SOCl₂ recycling reduces raw material costs by 40% .

    • Solvent recovery (DCM) achieves >99% efficiency .

Challenges and Mitigation

Isomer Control

  • Issue : E/Z isomerism at the crotonoyl double bond .

  • Solution : Use of bulky bases (e.g., DIPEA) favors trans-adducts (95:5 E:Z) .

Byproduct Formation

  • Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions .

  • Oligomerization : Maintain crotonoyl chloride concentration below 0.5 M .

Propriétés

IUPAC Name

2-[but-2-enoyl(ethyl)amino]-N,N-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-6-9-11(15)14(8-3)10(7-2)12(16)13(4)5/h6,9-10H,7-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAMUAYPDHUBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C)N(CC)C(=O)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863702
Record name N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-ethylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6168-76-9
Record name Crotethamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6168-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.